Cas no 53816-99-2 (Benzene,1,5-dimethyl-2,4-bis(1-phenylethyl)-)
53816-99-2 structure
Product Name:Benzene,1,5-dimethyl-2,4-bis(1-phenylethyl)-
CAS-nummer:53816-99-2
MF:C24H26
MW:314.463246822357
CID:376655
PubChem ID:103842
Update Time:2025-04-19
Benzene,1,5-dimethyl-2,4-bis(1-phenylethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzene,1,5-dimethyl-2,4-bis(1-phenylethyl)-
- 1,5-dimethyl-2,4-bis(1-phenylethyl)benzene
- 4,6-bis(1-phenylethyl)-m-xylene
- DTXSID10968602
- EINECS 258-798-3
- 1,1'-[(4,6-Dimethyl-1,3-phenylene)di(ethane-1,1-diyl)]dibenzene
- NS00056880
- 53816-99-2
-
- Inchi: 1S/C24H26/c1-17-15-18(2)24(20(4)22-13-9-6-10-14-22)16-23(17)19(3)21-11-7-5-8-12-21/h5-16,19-20H,1-4H3
- InChI-sleutel: MQXKSESRXIZXFR-UHFFFAOYSA-N
- LACHT: C1(C(C)=CC(C)=C(C=1)C(C)C1C=CC=CC=1)C(C)C1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 314.20358
- Monoisotopische massa: 314.203
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 4
- Complexiteit: 326
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 7.2
- Topologisch pooloppervlak: 0Ų
Experimentele eigenschappen
- Dichtheid: 0.997
- Kookpunt: 424.4°Cat760mmHg
- Vlampunt: 208.7°C
- Brekindex: 1.572
- PSA: 0
Benzene,1,5-dimethyl-2,4-bis(1-phenylethyl)- Gerelateerde literatuur
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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